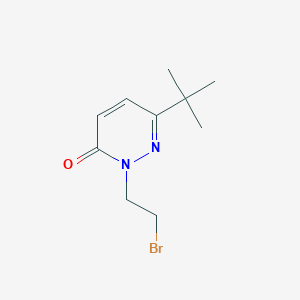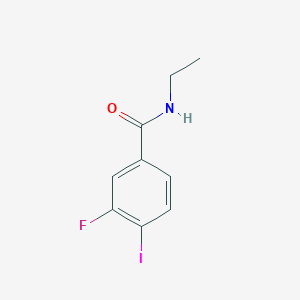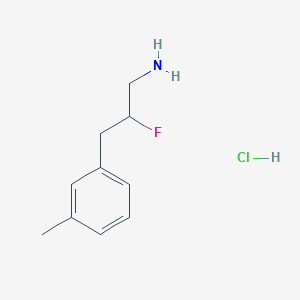
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride
Overview
Description
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride, commonly known as 2F-MPH, is an analog of the stimulant drug methylphenidate (Ritalin). It is an amphetamine-like substance that acts on the central nervous system (CNS) and has been tested for its potential to treat attention-deficit hyperactivity disorder (ADHD). 2F-MPH has also been studied for its potential to enhance cognitive performance in healthy individuals.
Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways and Derivatives : The compound's synthesis involves complex chemical reactions that lead to its formation or its derivatives. For instance, the synthesis of related fluorinated compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride demonstrates the intricate steps involved in producing such chemicals, including amination and cyclization processes in non-proton polar solvents (Yuan, 2012). This highlights the compound's relevance in organic synthesis and pharmaceutical research.
Material Science Applications : The research into soluble fluoro-polyimides derived from fluorinated diamines and aromatic dianhydrides showcases the material science application of fluorinated compounds. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them ideal for various industrial applications (Xie et al., 2001).
Pharmacological Research
Antitumor Properties : Amino acid prodrugs of novel antitumor benzothiazoles, for example, demonstrate the significance of fluorinated compounds in enhancing the bioavailability and efficacy of cancer treatments. These prodrugs show potent antitumor properties and manageable toxic side effects in preclinical models (Bradshaw et al., 2002).
Antibacterial and Antioxidant Activities : The synthesis of derivatives and exploration of their antibacterial and antioxidant activities further underscore the compound's utility in developing new therapeutic agents. Some derivatives exhibit high antibacterial activity, suggesting their potential in combating bacterial infections (Арутюнян et al., 2012).
Analytical and Environmental Chemistry
- Analytical Methods for Novel Stimulants : The development and validation of analytical methods for new designer stimulants, such as 3-fluorophenmetrazine, a compound related to the structural class of phenmetrazine, indicate the importance of fluorinated compounds in forensic and pharmaceutical analysis. These methods are crucial for the detection and quantification of novel psychoactive substances in biological samples (Grumann et al., 2019).
properties
IUPAC Name |
2-fluoro-3-(3-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPMJKKUJFZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



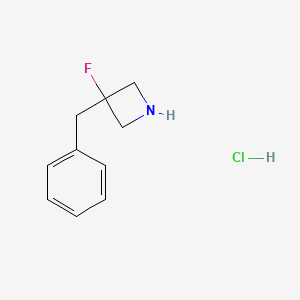
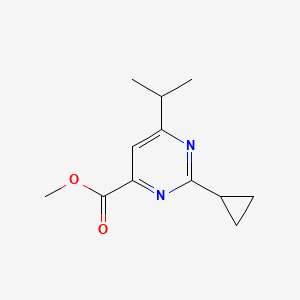


![methyl 2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484614.png)

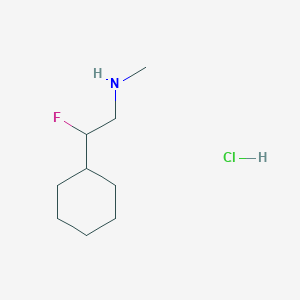
![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)


